molecular formula C17H16N2O3S2 B12255734 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B12255734
M. Wt: 360.5 g/mol
InChI Key: KMTNIDUOODYKLV-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a pyridine ring

Properties

Molecular Formula

C17H16N2O3S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C17H16N2O3S2/c1-23-17-11(4-2-8-18-17)16(21)19-10-12(20)13-6-7-14(22-13)15-5-3-9-24-15/h2-9,12,20H,10H2,1H3,(H,19,21)

InChI Key

KMTNIDUOODYKLV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan derivatives, followed by their coupling with the pyridine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyridine ring can produce dihydropyridine derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its combination of thiophene, furan, and pyridine rings, which confer distinct electronic and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

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